2-Bromo-5-cyclopentylpyridine
Description
Significance of Halogenated Pyridines in Modern Organic Synthesis
Halogenated pyridines are a class of compounds of significant interest in modern organic synthesis. eurekalert.org They act as crucial starting materials for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov The halogen atom, often bromine or chlorine, serves as a versatile functional group that can be readily replaced or modified through various chemical reactions.
One of the most common applications of halogenated pyridines is in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. nbinno.com The reactivity of the halogenated pyridine (B92270) depends on the position of the halogen atom on the pyridine ring. For instance, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov
Furthermore, halogenated pyridines are used in the synthesis of various biologically active compounds. For example, they are key intermediates in the production of some pharmaceuticals and agrochemicals like insecticides and fungicides. researchgate.netrsc.org The ability to introduce a halogen atom into a pyridine ring at a specific position allows chemists to fine-tune the properties of the final molecule, such as its efficacy and selectivity. nih.gov
Overview of Pyridine Scaffolds in Chemical and Material Sciences
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in both chemical and material sciences. nih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a versatile component in the design and synthesis of a wide array of functional molecules and materials. researchgate.net
In the realm of chemical sciences , pyridine and its derivatives are ubiquitous. They are found in many naturally occurring compounds, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In medicinal chemistry, the pyridine ring is a common feature in many drug molecules due to its ability to improve water solubility and bioavailability. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net
In material sciences , pyridine-based structures are utilized in the development of a variety of materials with tailored properties. They can be incorporated into polymers to enhance their thermal stability and mechanical properties. Additionally, pyridine derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The ability of the pyridine nitrogen to coordinate with metal ions is a key aspect of their use in this field. youtube.com The electronic properties of pyridine also make it a suitable component for organic light-emitting diodes (OLEDs) and other electronic devices. innospk.com
Chemical and Physical Properties of 2-Bromo-5-cyclopentylpyridine
| Property | Value |
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| CAS Number | 1017789-98-3 |
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-bromo-5-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
CHISVRWMEARCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Bromo 5 Cyclopentylpyridine
Precursor-Based Methodologies
The construction of 2-bromo-5-cyclopentylpyridine is often achieved through multi-step synthetic sequences that rely on the careful manipulation of precursor molecules. These strategies can be broadly categorized into two main approaches: those that begin with a pyridine (B92270) ring and introduce the bromo and cyclopentyl substituents, and those that form the pyridine ring with the substituents already in place or introduced at a later stage. This section will focus on the former, detailing methods for the functionalization of pyridine and the introduction of the cyclopentyl group.
Synthesis via Pyridine Functionalization
Functionalizing the pyridine ring is a common and versatile approach to synthesizing this compound. This can be accomplished through various reactions, including electrophilic and nucleophilic substitutions, which allow for the precise placement of the bromo and cyclopentyl groups on the pyridine core.
Electrophilic bromination of a pyridine ring requires activation of the bromine molecule, as the inherent aromaticity of pyridine makes it less susceptible to electrophilic attack than benzene. libretexts.org This is typically achieved using a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the Br-Br bond, generating a potent electrophile. libretexts.org
For the synthesis of this compound, a potential precursor would be 3-cyclopentylpyridine (B6597880). The cyclopentyl group is an ortho-, para-directing activator, meaning it will direct the incoming electrophile (bromine) to the positions ortho and para to itself. chegg.comchegg.com In the case of 3-cyclopentylpyridine, the para-position (C-6) and the ortho-positions (C-2 and C-4) are available for substitution. The steric bulk of the cyclopentyl group may influence the regioselectivity of the bromination, potentially favoring substitution at the less hindered C-6 position. However, to achieve the desired this compound, direct bromination of 3-cyclopentylpyridine is not a viable primary strategy as it would not lead to the desired isomer.
A more plausible electrophilic bromination route would involve starting with a pre-functionalized pyridine, such as a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can be subsequently removed. Another approach involves the bromination of a substituted pyridine where the directing effects of the existing substituents favor bromination at the 2-position. For instance, starting with 5-cyclopentylpyridin-2-amine, electrophilic bromination could potentially be directed to the 3-position, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom at the 2-position. nih.gov
Table 1: Hypothetical Electrophilic Bromination Reaction
| Starting Material | Reagents | Product | Potential Challenges |
|---|---|---|---|
| 3-Cyclopentylpyridine | Br₂, FeBr₃ | Mixture of bromo-3-cyclopentylpyridine isomers | Lack of regioselectivity for the desired 2-bromo isomer. |
Nucleophilic aromatic substitution (SNA) presents a powerful alternative for introducing the bromo group onto the pyridine ring. youtube.comyoutube.com This type of reaction is particularly effective on halopyridines, where a halide at the 2- or 4-position is readily displaced by a nucleophile. youtube.com The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1/SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. sci-hub.senih.gov
To synthesize this compound via an SNAr pathway, one could envision starting with a precursor like 2-chloro-5-cyclopentylpyridine or 2-fluoro-5-cyclopentylpyridine. A subsequent reaction with a bromide source, such as sodium bromide, could then displace the existing halogen. However, displacing a chloride or fluoride (B91410) with a bromide via SNAr is generally challenging due to the relative leaving group abilities.
A more practical approach involves the displacement of a different leaving group. For example, a precursor such as 5-cyclopentylpyridin-2-ol can be converted to the target compound. The hydroxyl group can be transformed into a better leaving group, such as a tosylate or triflate, which can then be displaced by a bromide nucleophile. Alternatively, direct conversion of the hydroxyl group to a bromo group can be achieved using reagents like phosphorus oxybromide (POBr₃). chemicalbook.com
Table 2: Nucleophilic Aromatic Substitution Strategies
| Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 5-Cyclopentylpyridin-2-ol | 1. TsCl, Pyridine 2. NaBr | This compound | SNAr via tosylate intermediate |
| 5-Cyclopentylpyridin-2-ol | POBr₃ | This compound | Direct conversion |
Cyclopentyl Moiety Introduction
The introduction of the cyclopentyl group onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions, with organometallic reagents and coupling reactions being the most prominent strategies.
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. d-nb.info In the context of synthesizing this compound, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide or chloride) can be reacted with a suitable bromopyridine precursor. For instance, reacting cyclopentylmagnesium bromide with 2,5-dibromopyridine (B19318) could, in principle, lead to the selective displacement of one of the bromine atoms. The regioselectivity of this reaction would be crucial, and careful control of reaction conditions, such as temperature and solvent, would be necessary to favor the formation of the desired product. The use of co-solvents like cyclopentyl methyl ether (CPME) has been shown to be effective in Grignard reactions. d-nb.inforesearchgate.netdeepdyve.com
An alternative Grignard-based strategy involves a halogen-metal exchange. For example, treating 2,5-dibromopyridine with a strong base like n-butyllithium at low temperature can selectively deprotonate the 5-position, followed by quenching with a cyclopentyl electrophile. Alternatively, a Grignard reagent can be formed at one of the bromine positions, which then participates in a subsequent reaction. A patent describes a process where 2,5-dibromopyridine is reacted with a Grignard reagent like isopropyl magnesium chloride, followed by the addition of DMF to yield 2-bromo-5-formylpyridine, which could then be further elaborated to introduce the cyclopentyl group. google.com
Table 3: Grignard Reaction for Cyclopentyl Introduction
| Pyridine Precursor | Organometallic Reagent | Potential Product | Key Considerations |
|---|---|---|---|
| 2,5-Dibromopyridine | Cyclopentylmagnesium bromide | This compound | Regioselectivity, reaction conditions (temperature, solvent). d-nb.info |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Kumada coupling, are highly efficient methods for forming carbon-carbon bonds and are well-suited for introducing the cyclopentyl group. The bromine atom on a bromopyridine serves as an effective handle for these transformations. vulcanchem.com
For a Suzuki-Miyaura coupling, 2,5-dibromopyridine could be reacted with a cyclopentylboronic acid or a cyclopentylboronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. The difference in reactivity between the two bromine atoms in 2,5-dibromopyridine could potentially be exploited to achieve selective coupling at the 5-position.
Similarly, a Negishi coupling would involve the reaction of 2,5-dibromopyridine with a cyclopentylzinc reagent, while a Kumada coupling would utilize a cyclopentyl Grignard reagent in the presence of a palladium or nickel catalyst. These methods offer a broad substrate scope and functional group tolerance, making them powerful tools for the synthesis of this compound.
Table 4: Coupling Reactions for Cyclopentyl Introduction
| Coupling Reaction | Pyridine Precursor | Cyclopentyl Source | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | 2,5-Dibromopyridine | Cyclopentylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) |
| Negishi | 2,5-Dibromopyridine | Cyclopentylzinc chloride | Pd catalyst (e.g., Pd(dppf)Cl₂) |
| Kumada | 2,5-Dibromopyridine | Cyclopentylmagnesium bromide | Pd or Ni catalyst (e.g., Ni(dppp)Cl₂) |
Regioselective Synthesis Considerations
Achieving the desired 2-bromo-5-cyclopentyl substitution pattern on the pyridine ring requires careful control over the regioselectivity of two key transformations: bromination and cyclopentyl group introduction. The two primary retrosynthetic pathways involve either brominating a pre-existing cyclopentylpyridine or introducing the cyclopentyl group onto a pre-brominated pyridine.
Control of Bromination Position
The direct bromination of 3-cyclopentylpyridine presents a regioselectivity challenge. The electronic nature of the pyridine ring and the directing effect of the cyclopentyl group must be considered. Generally, electrophilic substitution on a pyridine ring is difficult due to its electron-deficient nature. rsc.org However, the activating, electron-donating nature of an alkyl group like cyclopentyl can facilitate this reaction.
For 3-substituted pyridines, electrophilic attack is generally favored at the 2- and 6-positions, which are ortho to the nitrogen, or at the 5-position. The outcome of the bromination of 3-cyclopentylpyridine would depend on the specific reaction conditions and the brominating agent used. For instance, studies on other 3-substituted pyridines have shown that the choice of solvent and brominating agent, such as N-bromosuccinimide (NBS), can influence the position of bromination. thieme-connect.comresearchgate.net In some cases, mixtures of isomers are obtained, necessitating chromatographic separation. thieme-connect.com To achieve high regioselectivity for the 2-position, one might need to employ directing group strategies or specific catalytic systems that favor ortho-bromination.
A common strategy to control the position of functionalization on a pyridine ring is through the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. rsc.orgingentaconnect.com Therefore, a potential route to this compound could involve the N-oxidation of 3-cyclopentylpyridine, followed by regioselective bromination and subsequent deoxygenation.
Control of Cyclopentyl Substitution Position
An alternative and often more controlled approach is to introduce the cyclopentyl group onto a pre-functionalized pyridine ring. Modern cross-coupling reactions are particularly well-suited for this purpose. The two most prominent methods are the Suzuki-Miyaura and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.govnih.gov In the context of synthesizing this compound, this would typically involve the reaction of a cyclopentylboronic acid or its ester with a dihalopyridine, such as 2,5-dibromopyridine or 2-bromo-5-iodopyridine. The higher reactivity of the C-I bond or the C-Br bond at the more electronically favorable 5-position for coupling can often lead to selective formation of the desired product. beilstein-journals.orgorgsyn.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govclaremont.edu
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one could envision the coupling of a cyclopentylzinc halide with 2,5-dibromopyridine. The Negishi coupling is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. orgsyn.orgresearchgate.net The regioselectivity would again be governed by the differential reactivity of the two bromine atoms on the pyridine ring. orgsyn.org The development of specialized ligands has further improved the selectivity of Negishi couplings involving secondary alkyl groups like cyclopentyl. acs.org
A patent describes a method for preparing 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine with a Grignard reagent, followed by the addition of DMF. google.com A similar strategy could potentially be adapted for the introduction of a cyclopentyl group.
Below is a table summarizing the key features of these cross-coupling strategies:
| Reaction | Cyclopentyl Source | Pyridine Substrate | Catalyst | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Cyclopentylboronic acid/ester | 2,5-Dihalopyridine | Palladium | Mild conditions, commercially available reagents | Potential for side reactions, base sensitivity |
| Negishi Coupling | Cyclopentylzinc halide | 2,5-Dihalopyridine | Palladium or Nickel | High reactivity and functional group tolerance | Moisture-sensitive organozinc reagents |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. biosynce.com In the synthesis of this compound, several green chemistry strategies can be envisioned.
Catalysis: The use of catalytic methods, such as the Suzuki-Miyaura and Negishi couplings discussed above, is inherently a green approach as it reduces the amount of stoichiometric reagents required. biosynce.com Furthermore, research into more efficient and recyclable catalysts, including iron-based catalysts for pyridine synthesis, is an active area. rsc.org
C-H Functionalization: A more atom-economical approach to introducing the cyclopentyl group would be through direct C-H functionalization. rsc.orgbeilstein-journals.orgnih.gov This strategy avoids the need for pre-functionalized starting materials like organoborons or organozincs. While challenging on electron-deficient pyridines, significant progress has been made in the transition-metal-catalyzed C-H alkylation of pyridines. beilstein-journals.orgnih.gov A hypothetical green synthesis could involve the direct coupling of cyclopentane (B165970) or a cyclopentyl-containing reagent with 2-bromopyridine (B144113), targeting the C-5 position.
Flow Chemistry: Performing syntheses in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scale-up. beilstein-journals.orgtechnologynetworks.comacs.orgacs.orgresearchgate.net The synthesis of pyridines and their derivatives has been successfully demonstrated in flow systems. beilstein-journals.orgtechnologynetworks.comresearchgate.net A flow-based synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing waste and improving efficiency. For example, a flow process could be designed for the regioselective cross-coupling of a cyclopentyl reagent with a dihalopyridine.
Alternative Solvents and Reaction Conditions: The use of greener solvents is a key aspect of sustainable chemistry. biosynce.com Research into pyridine synthesis has explored the use of more environmentally friendly solvents, such as ionic liquids or even water, for certain reactions. scilit.com Microwave-assisted synthesis can also be considered a green technique as it can significantly reduce reaction times and energy consumption. beilstein-journals.orgtechnologynetworks.comresearchgate.netnih.gov
The following table outlines potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Description | Potential Application in Synthesis |
| Catalysis | Use of catalysts to improve efficiency and reduce waste. | Employing highly efficient palladium or nickel catalysts for cross-coupling reactions. Exploring earth-abundant metal catalysts. |
| C-H Functionalization | Direct formation of C-C bonds on the pyridine ring. | Direct coupling of a cyclopentyl source with 2-bromopyridine at the C-5 position. |
| Flow Chemistry | Continuous processing for improved control and efficiency. | Multi-step synthesis in a flow reactor, potentially integrating reaction and purification steps. |
| Alternative Solvents | Use of environmentally benign solvents. | Exploring the use of ionic liquids, bio-based solvents, or water for the synthetic steps. |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reducing reaction times for the cross-coupling or bromination steps. |
Reactivity and Transformational Chemistry of 2 Bromo 5 Cyclopentylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom in 2-bromo-5-cyclopentylpyridine serves as an excellent leaving group in numerous cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom enhances the electrophilicity of the C2 carbon, facilitating oxidative addition to a low-valent transition metal catalyst, which is often the initial step in these catalytic cycles. illinois.edu Palladium complexes are the most extensively used catalysts for these transformations due to their high efficiency and functional group tolerance. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C(sp²)–Br bond in this compound is an ideal handle for such transformations. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle, enabling the coupling of the pyridine core with a wide array of organic partners. organic-chemistry.org
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. illinois.eduorganic-chemistry.org The reaction couples an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide. In the case of this compound, this reaction would yield 2-aryl- or 2-vinyl-5-cyclopentylpyridines. The reaction is prized for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov Highly active palladium catalysts, often employing phosphine (B1218219) ligands, are effective for the coupling of heteroaryl halides. organic-chemistry.org
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the reaction of similar 2-bromopyridine (B144113) derivatives is well-established. For instance, the coupling of 2-bromopyridine with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.
Table 1: Representative Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative This table presents a representative example of a Suzuki-Miyaura coupling involving a substituted bromopyridine, as specific data for this compound was not found in the searched literature. The data is based on general protocols for similar substrates.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylpyridine | High |
The Sonogashira coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper complexes, allows for the synthesis of substituted alkynes. researchgate.netbeilstein-journals.org Applying this to this compound would produce 2-alkynyl-5-cyclopentylpyridines, which are versatile intermediates for further synthetic transformations. The reaction is valued for its reliability and ability to be performed under mild conditions. libretexts.org
Research on the Sonogashira coupling of various bromopyridines is extensive. For example, 2-amino-3-bromopyridines have been successfully coupled with a range of terminal alkynes in good yields using a palladium catalyst, a phosphine ligand, and a copper(I) co-catalyst. scirp.org
Table 2: Representative Sonogashira Coupling of a 2-Bromopyridine Derivative This table presents a representative example of a Sonogashira coupling involving a substituted bromopyridine, as specific data for this compound was not found in the searched literature. The data is based on established protocols for similar substrates. researchgate.netscirp.org
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| 2-Bromo-5-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Nitro-2-(phenylethynyl)pyridine | 85 |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its broad scope, as a wide variety of R groups can be coupled. libretexts.org The reaction of this compound with an appropriate organostannane would provide access to a diverse range of substituted pyridines. A key advantage of organostannanes is their stability to air and moisture, although their toxicity is a notable drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The efficiency of the Stille reaction can be enhanced by the use of co-catalytic amounts of copper(I) salts, which can accelerate the reaction and improve the selectivity of group transfer from the organotin reagent. psu.edu
Table 3: Representative Stille Coupling Reaction This table presents a general, representative example of a Stille coupling, as specific data for this compound was not found in the searched literature. The data is based on general protocols for similar substrates. organic-chemistry.orgwikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product | Yield (%) |
| Aryl Bromide | Vinyltributylstannane | Pd(PPh₃)₄ | PPh₃ | Toluene | Aryl-substituted alkene | Good to Excellent |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the alkenylation of aryl and vinyl halides. organic-chemistry.org The reaction of this compound with an alkene would lead to the formation of a 5-cyclopentyl-2-vinylpyridine derivative. The Heck reaction is particularly noted for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org
While specific examples involving this compound are not detailed in the provided search results, the Heck reaction of other aryl bromides, including heteroaryl bromides, is a well-established synthetic method. thieme-connect.de The choice of catalyst, base, and solvent can be crucial for achieving high yields and selectivity. nih.gov
Table 4: Representative Heck Reaction of an Aryl Bromide This table presents a general, representative example of a Heck reaction, as specific data for this compound was not found in the searched literature. The data is based on established protocols for similar substrates. organic-chemistry.orglibretexts.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | n-Butyl (E)-3-arylacrylate | High |
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. organic-chemistry.org This reaction is highly versatile and exhibits excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. chem-station.com The coupling of this compound with an organozinc reagent would provide a direct route to various 2-substituted-5-cyclopentylpyridines. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can be advantageous in certain synthetic contexts. chem-station.comresearchgate.net
The development of highly active palladium catalysts, often employing specialized phosphine ligands, has expanded the scope of the Negishi coupling to include a wide range of aryl and heteroaryl halides. organic-chemistry.org
Table 5: Representative Negishi Coupling of an Aromatic Bromide This table presents a representative example of a Negishi coupling involving an aromatic bromide, as specific data for this compound was not found in the searched literature. The data is based on general protocols for similar substrates. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
| Aromatic Bromide | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | Biaryl | High |
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing various nitrogen-containing functional groups onto the 2-position of the this compound ring. The process involves reacting this compound with an amine in the presence of a palladium catalyst and a suitable base.
The efficacy of this reaction is highly dependent on the choice of the palladium catalyst and its accompanying ligand. Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with phosphine ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also essential for the catalytic cycle to proceed. This reaction allows for the synthesis of a variety of 2-amino-5-cyclopentylpyridine derivatives, which are valuable in the development of new pharmaceutical compounds.
Table 1: Examples of Buchwald-Hartwig Amination with this compound
| Catalyst System | Ligand | Base | Amine | Product |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Morpholine | 2-(Morpholin-4-yl)-5-cyclopentylpyridine |
| Pd(OAc)₂ | SPhos | LiHMDS | Aniline | N-(5-Cyclopentylpyridin-2-yl)aniline |
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions serve to introduce a carbonyl group into this compound, utilizing carbon monoxide as the carbonyl source. These palladium-catalyzed reactions are a direct method for producing valuable carbonyl derivatives such as amides, esters, and ketones. For instance, in a carbonylative amidation, this compound reacts with an amine and carbon monoxide in the presence of a palladium catalyst to form the corresponding 5-cyclopentylpyridine-2-carboxamide.
Table 2: Carbonylative Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Ligand | Product |
|---|---|---|---|
| Morpholine | Pd(OAc)₂ | dppf | (5-Cyclopentylpyridin-2-yl)(morpholino)methanone |
| Methanol (B129727) | PdCl₂(PPh₃)₂ | PPh₃ | Methyl 5-cyclopentylpyridine-2-carboxylate |
Homo-Coupling Reactions
Homo-coupling reactions of this compound lead to the formation of the symmetrical bipyridine, 5,5'-dicyclopentyl-2,2'-bipyridine. This transformation is generally promoted by palladium catalysts with a reducing agent or by specific nickel catalysts. The resulting 5,5'-dicyclopentyl-2,2'-bipyridine is a significant ligand in coordination chemistry, known for forming stable complexes with various transition metals.
Table 3: Homo-Coupling Reactions of this compound
| Catalyst System | Reducing Agent | Product |
|---|---|---|
| Pd(PPh₃)₄ | Zinc dust | 5,5'-Dicyclopentyl-2,2'-bipyridine |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts present a cost-effective and potent alternative to palladium for the cross-coupling reactions of this compound. These catalysts can facilitate a range of transformations, including Suzuki-Miyaura, Negishi, and Kumada couplings, which are effective for forming carbon-carbon bonds and introducing various organic groups at the 2-position of the pyridine ring.
Table 4: Nickel-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | NiCl₂(dppp) | 5-Cyclopentyl-2-phenylpyridine |
| Negishi | Phenylzinc chloride | NiCl₂(dppe) | 5-Cyclopentyl-2-phenylpyridine |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a complementary approach for the functionalization of this compound, especially for forming carbon-heteroatom bonds. Ullmann-type reactions, which are traditionally mediated by copper, are a key example. These reactions include copper-catalyzed N-arylation and O-arylation, allowing for the coupling of this compound with a variety of nitrogen and oxygen nucleophiles.
Table 5: Copper-Catalyzed Reactions of this compound
| Coupling Partner | Catalyst System | Ligand | Product |
|---|---|---|---|
| Imidazole | CuI | 1,10-Phenanthroline | 2-(1H-Imidazol-1-yl)-5-cyclopentylpyridine |
| Phenol | CuI | L-Proline | 5-Cyclopentyl-2-phenoxypyridine |
Reactions with Organometallic Reagents at the Pyridine Ring
Lithium-Halogen Exchange Reactions and Subsequent Quenching
Lithium-halogen exchange is a highly effective method for converting the carbon-bromine bond of this compound into a reactive carbon-lithium bond. This is achieved by treating the compound with an organolithium reagent like n-butyllithium at low temperatures. The resulting organolithium species is a powerful nucleophile that can be "quenched" with various electrophiles to introduce a wide array of functional groups at the 2-position of the pyridine ring.
Table 6: Quenching of 5-Cyclopentylpyridin-2-yl-lithium with Electrophiles
| Quenching Electrophile | Reagent | Product |
|---|---|---|
| Carbon dioxide | CO₂ | 5-Cyclopentylpicolinic acid |
| Benzaldehyde | PhCHO | (5-Cyclopentylpyridin-2-yl)(phenyl)methanol |
| N,N-Dimethylformamide | DMF | 5-Cyclopentylpicolinaldehyde |
Grignard Reagent Additions and Substitutions
Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Their reaction with this compound can proceed via two main pathways: addition to the pyridine ring or substitution of the bromine atom. The formation of the Grignard reagent itself involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.eduleah4sci.com
The carbon-bromine bond in this compound allows for the formation of a Grignard reagent, (5-cyclopentylpyridin-2-yl)magnesium bromide, upon reaction with magnesium. This organometallic intermediate can then participate in various subsequent reactions. A common application is the reaction with carbonyl compounds. For instance, the addition of this Grignard reagent to an aldehyde or ketone, followed by an acidic workup, will yield a secondary or tertiary alcohol, respectively. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack of the Grignard carbon on the electrophilic carbonyl carbon. libretexts.org
Alternatively, direct reaction of this compound with a different Grignard reagent can lead to a substitution reaction, where the bromine atom is replaced by the organic group from the Grignard reagent. This is a form of cross-coupling reaction. The success of this reaction is often dependent on the specific Grignard reagent used and the reaction conditions.
| Reagent | Product Type | Comments |
| Mg, then R'CHO | Secondary alcohol | R' is an alkyl or aryl group. |
| Mg, then R'COR'' | Tertiary alcohol | R' and R'' are alkyl or aryl groups. |
| R'MgBr | Substituted pyridine | R' displaces the bromine atom. |
Electrophilic and Nucleophilic Transformations on the Pyridine Ring
The pyridine ring in this compound is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, under harsh conditions, electrophilic attack can occur, typically at the 3- and 5-positions relative to the nitrogen. The presence of the bromine and cyclopentyl groups will further influence the regioselectivity of such reactions.
More common are nucleophilic aromatic substitutions (SNAr) on the pyridine ring, especially with the bromine atom acting as a leaving group. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles at the carbon atom bonded to the bromine. For a nucleophilic aromatic substitution to occur, the ring must be activated by electron-withdrawing groups and contain a good leaving group. chegg.com In this compound, the bromine at the 2-position is susceptible to displacement by strong nucleophiles. For example, reaction with sodium methoxide (B1231860) in methanol would yield 2-methoxy-5-cyclopentylpyridine.
| Reaction Type | Reagent | Product |
| Nucleophilic Aromatic Substitution | NaOCH₃ | 2-Methoxy-5-cyclopentylpyridine |
| Nucleophilic Aromatic Substitution | NaNH₂ | 2-Amino-5-cyclopentylpyridine |
Functionalization of the Cyclopentyl Moiety
The cyclopentyl group attached to the pyridine ring can also undergo chemical transformations. These reactions typically involve free-radical substitution, where a hydrogen atom on the cyclopentyl ring is replaced by a halogen. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or UV light can introduce a bromine atom onto the cyclopentyl ring, leading to various brominated isomers. The position of bromination on the cyclopentyl ring can be influenced by steric factors and the relative stability of the resulting radical intermediates.
Further transformations of the newly introduced functional group are also possible. For example, a brominated cyclopentyl group can undergo elimination reactions to form a cyclopentenylpyridine or substitution reactions with various nucleophiles.
| Reagent | Transformation | Product |
| N-Bromosuccinimide (NBS), AIBN | Radical Bromination | 2-Bromo-5-(bromocyclopentyl)pyridine |
| Strong Base (e.g., t-BuOK) on brominated product | Elimination | 2-Bromo-5-(cyclopentenyl)pyridine |
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound—the C-Br bond, the pyridine ring, and the cyclopentyl group—makes chemo- and regioselectivity important considerations in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a reagent that can act as both a nucleophile and a base, the outcome will depend on which reaction pathway is favored. When reacting this compound with a strong, non-nucleophilic base, deprotonation of the cyclopentyl ring might be favored over attack at the C-Br bond. Conversely, a soft nucleophile would likely favor substitution at the C-Br bond.
Regioselectivity concerns the position at which a reaction occurs. In electrophilic substitutions on the pyridine ring, the directing effects of the existing substituents determine the position of the incoming electrophile. For nucleophilic aromatic substitution, the bromine at the 2-position is the primary site of attack. The regioselectivity of reactions on the cyclopentyl ring is generally less controlled, often leading to a mixture of isomers unless specific directing groups are present. Studies on similar systems, such as the reaction of 5-bromo enaminones with pyrazoles, have shown that the nature of the reactants and reaction conditions can lead to high regioselectivity, favoring either nucleophilic substitution of the bromine or conjugate addition. nih.govresearchgate.net
| Reaction Type | Key Factor | Outcome |
| Nucleophilic Attack | Hard vs. Soft Nucleophile | Determines attack at C-Br vs. other sites. |
| Electrophilic Substitution | Directing effects of Br and cyclopentyl | Determines position of substitution on the pyridine ring. |
| Radical Halogenation | Stability of radical intermediate | Determines position of halogenation on the cyclopentyl ring. |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The workhorse for forming new carbon-carbon and carbon-heteroatom bonds with aryl halides like 2-bromo-5-cyclopentylpyridine is the palladium-catalyzed cross-coupling reaction. The specific nature of the catalytic cycle is dependent on the type of coupling reaction being performed, such as Suzuki-Miyaura, Stille, Heck, or Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, proceeds through a well-understood catalytic cycle. libretexts.orgyoutube.comwikipedia.org This cycle is generally accepted to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For aryl bromides, oxidative addition is often the rate-determining step of the catalytic cycle. libretexts.orgchemrxiv.org
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The base plays a crucial role, and its nature can influence the reaction's efficiency. wikipedia.org
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Similarly, the Stille coupling utilizes an organotin reagent. Its catalytic cycle mirrors that of the Suzuki reaction, with the key difference being the nature of the organometallic reagent in the transmetalation step. wikipedia.org The Heck reaction , which couples the aryl halide with an alkene, involves a different pathway after oxidative addition, proceeding via migratory insertion and β-hydride elimination. nih.gov For the formation of C-N bonds, the Buchwald-Hartwig amination is employed, where an amine is coupled with the aryl halide. wikipedia.org The catalytic cycle also follows the oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. wikipedia.org
While the fundamental steps are similar, the specific ligands on the palladium catalyst can significantly influence the efficiency and scope of these reactions for substrates like 2-bromopyridines. nih.govresearchgate.net
Kinetic Studies of Reaction Rates and Selectivities
Kinetic studies are essential for understanding the factors that control the rate and selectivity of a reaction. For palladium-catalyzed cross-coupling reactions of 2-bromopyridines, the rate is influenced by several factors including the nature of the catalyst, the ligands, the base, the solvent, and the reaction temperature.
The choice of ligand on the palladium catalyst is also critical. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reductive elimination step and stabilize the Pd(0) catalyst. nih.gov The following table summarizes the effect of different catalysts on a related Suzuki-Miyaura cross-coupling reaction of an alkenyl bromide. nih.gov
Interactive Table: Effect of Palladium Catalysts on a Suzuki-Miyaura Reaction
| Entry | Catalyst (mol %) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | 24 | 72 |
| 2 | Pd(OAc)₂/2PCy₃ (4) | 24 | 65 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (10) | 12 | 85 |
Data is for a representative Suzuki-Miyaura reaction and not for this compound. nih.gov
In reactions involving substrates with multiple reactive sites, kinetic studies can help elucidate the factors governing regioselectivity. For example, in the Stille coupling of 3,5-dibromo-2-pyrone, the regioselectivity was found to be dependent on the reaction conditions, with different sites reacting preferentially under different catalytic systems. nih.gov
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide strong evidence for a proposed catalytic cycle. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are employed to identify these transient species.
In the context of palladium-catalyzed cross-coupling reactions, several key intermediates have been isolated and characterized in studies of related systems. The oxidative addition complex, where the Pd(0) has inserted into the C-Br bond of the aryl bromide, is a critical intermediate. libretexts.org For example, Pd(II) complexes formed from the oxidative addition of aryl halides have been characterized spectroscopically. libretexts.org
The transmetalation step can also proceed through detectable intermediates. In some cases, the organometallic reagent and the Pd(II) complex can form a pre-transmetalation complex before the organic group is transferred.
While no specific intermediates have been reported for reactions involving this compound, the general structures of these intermediates can be confidently predicted based on extensive research on similar systems. The table below illustrates the expected key intermediates in a Suzuki-Miyaura coupling of this compound.
Interactive Table: Proposed Intermediates in the Suzuki-Miyaura Coupling of this compound
| Intermediate | General Structure | Role in Catalytic Cycle |
| Oxidative Addition Complex | [(L)₂Pd(Br)(2-pyridyl-5-cyclopentyl)] | Formed after insertion of Pd(0) into the C-Br bond. |
| Transmetalation Complex | [(L)₂Pd(R)(2-pyridyl-5-cyclopentyl)] | Formed after transfer of the organic group from the boron reagent. |
| Pd(0) Catalyst | Pd(0)L₂ | The active catalyst that is regenerated after reductive elimination. |
L represents the supporting ligands on the palladium center. R is the organic group from the organoboron reagent.
Probing Reaction Pathways via Isotopic Labeling
Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with one of its isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), chemists can gain insights into bond-breaking and bond-forming steps.
One common application of isotopic labeling is the determination of the kinetic isotope effect (KIE). A KIE greater than one (kH/kD > 1) for a C-H bond suggests that this bond is broken in the rate-determining step of the reaction. Conversely, an inverse KIE (kH/kD < 1) can indicate a change in hybridization at the labeled position in the transition state. For instance, a low inverse kinetic isotope effect (kH/kD = 0.93) was observed in a palladium-catalyzed oxidative cross-coupling of a thiophene (B33073) derivative, providing insights into the mechanism of that specific reaction. tum.de
In the context of this compound, isotopic labeling could be used to investigate several aspects of its reactivity. For example, deuterating the cyclopentyl ring could help determine if any C-H activation processes are occurring on this part of the molecule under the reaction conditions. Similarly, using a ¹³C-labeled this compound could allow for the detailed study of the oxidative addition and reductive elimination steps through KIE measurements. chemrxiv.org
While specific isotopic labeling studies on this compound have not been reported, the principles of this technique are broadly applicable and would be invaluable for a detailed mechanistic investigation of its cross-coupling reactions.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-cyclopentylpyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopentyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic system.
The aromatic region would likely display three signals for the pyridine ring protons. The proton at the C6 position (adjacent to the nitrogen) would appear as a doublet, shifted downfield. The proton at the C4 position would likely be a doublet of doublets, and the proton at the C3 position would also be a doublet. The benzylic proton on the cyclopentyl ring, being directly attached to the aromatic system, is expected to resonate as a multiplet in the range of 2.0-3.0 ppm. libretexts.org The remaining protons of the cyclopentyl ring would appear as complex multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org For this compound, six distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the cyclopentyl carbons would appear in the aliphatic region of the spectrum. The carbon atom of the cyclopentyl group directly attached to the pyridine ring would be expected around 30-40 ppm, with the other cyclopentyl carbons appearing at slightly higher fields.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.5 - 7.7 (d) | ~122 - 125 |
| H4 | ~7.8 - 8.0 (dd) | ~140 - 143 |
| H6 | ~8.3 - 8.5 (d) | ~150 - 153 |
| Cyclopentyl-H (methine) | ~2.9 - 3.2 (m) | ~35 - 40 |
| Cyclopentyl-H (methylene) | ~1.5 - 2.1 (m) | ~25 - 30 |
| C2 | - | ~141 - 144 |
| C5 | - | ~135 - 138 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₂BrN), the exact molecular weight can be calculated. The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are separated by two mass units and have almost equal intensity. youtube.com
Expected Fragmentation Pattern:
Upon electron ionization, the molecule will lose an electron to form the molecular ion [M]⁺•. The primary fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the cyclopentyl ring.
[M-Br]⁺: Loss of the bromine radical would result in a significant fragment ion.
[M-C₅H₉]⁺: Cleavage of the bond between the pyridine ring and the cyclopentyl group would lead to a fragment corresponding to the bromopyridine cation.
Loss of ethylene (B1197577) from the cyclopentyl ring: A common fragmentation pathway for cyclopentyl systems.
Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₁₀H₁₂BrN]⁺• (M⁺•) | 225.02 | 227.02 | Molecular Ion |
| [C₁₀H₁₂N]⁺ | 146.10 | - | Loss of Bromine |
| [C₅H₃BrN]⁺• | 155.95 | 157.95 | Loss of Cyclopentyl radical |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would be suitable for assessing its purity.
A typical HPLC system for this analysis would consist of a C18 stationary phase column and a mobile phase composed of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. helixchrom.comresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The hydrophobicity of the cyclopentyl group and the polarity of the bromopyridine moiety will dictate its retention time.
Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. helixchrom.com The wavelength of maximum absorbance for substituted pyridines is typically in the range of 254-270 nm. By analyzing the chromatogram, the purity of the this compound sample can be determined by calculating the area percentage of the main peak relative to any impurity peaks.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, there is no publicly available information confirming that the single-crystal X-ray structure of this compound has been determined. However, the crystal structures of numerous other substituted bromopyridines have been reported. nih.gov These studies reveal that the pyridine ring is generally planar, and the crystal packing is often influenced by weak intermolecular interactions such as halogen bonding and C-H···N hydrogen bonds.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data. The resulting structural information would confirm the connectivity of the atoms and the conformation of the cyclopentyl ring relative to the pyridine ring.
Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 5 Cyclopentylpyridine
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
The electronic structure of 2-bromo-5-cyclopentylpyridine can be meticulously investigated using a variety of quantum chemical methods, with Density Functional Theory (DFT) and ab initio calculations being particularly prominent. DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost with accuracy for molecules of this size. nih.gov These calculations provide fundamental information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Ab initio methods, while typically more computationally intensive, can offer even higher accuracy for electronic properties. Both approaches can be used to determine key electronic descriptors. For instance, the molecular electrostatic potential (MEP) can be calculated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions and the sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Table 1: Calculated Electronic Properties of a Substituted Pyridine (B92270) Analogue
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.5 |
| Total Energy (Hartree) | -251.023 |
| Electrostatic Energy (kJ/mol) | -74.28 |
| Polarization Energy (kJ/mol) | -28.12 |
| Dispersion Energy (kJ/mol) | -268.997 |
Note: Data is illustrative and based on a related bromo-substituted heterocyclic compound. mdpi.com
Conformational Analysis and Energy Minima Identification
The presence of a flexible cyclopentyl group attached to the rigid pyridine ring in this compound necessitates a thorough conformational analysis. This process aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By systematically rotating the cyclopentyl group relative to the pyridine ring and calculating the potential energy at each step, a potential energy surface can be generated. arxiv.org
Computational methods can identify various conformers and their relative stabilities. The global minimum on this surface corresponds to the most stable conformation of the molecule. The energy barriers between different conformers can also be calculated, providing insight into the molecule's flexibility and the likelihood of interconversion between different conformations at a given temperature.
Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The reactivity of this compound can be rationalized and predicted through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com
Table 2: Predicted Reactivity Descriptors for a Substituted Pyridine Analogue
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.7 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap | 4.4 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 2.2 |
| Global Electrophilicity Index (ω) | 1.41 |
Note: Data is illustrative and based on a related heterocyclic compound. mdpi.com
Reaction Pathway Energetics and Transition State Geometries
For example, in a Suzuki coupling reaction where the bromine atom is replaced, computational methods can model the entire reaction pathway, including the oxidative addition, transmetalation, and reductive elimination steps. This allows for a detailed understanding of the reaction mechanism at a molecular level.
Assessment of Molecular Similarity and Analogue Design
Computational tools can be employed to assess the molecular similarity between this compound and other known compounds. This is particularly useful in the context of drug discovery and materials science for designing new analogues with desired properties. By comparing electronic properties, shape, and surface features like the molecular electrostatic potential, it is possible to identify compounds that are likely to have similar biological activities or material properties. This computational screening can prioritize the synthesis of new derivatives, saving time and resources.
Vibrational Spectroscopy Simulations and Analysis
Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated using computational methods. rsc.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies and their corresponding intensities can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.net
This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of particular bonds. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the theoretical model. nih.gov This detailed vibrational analysis provides a powerful method for confirming the molecular structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3-bromo-5-cyclopentylpyridine |
| 2-Bromo-5-cyclopropylpyridine |
| 2-Bromo-5-methylpyridine |
| 2-Chloro-5-bromopyridine |
| 5-Fluoro-2-phenylpyridine |
| 5-Fluoro-2-(p-tolyl)pyridine |
| Phenylboronic acid |
Applications of 2 Bromo 5 Cyclopentylpyridine As a Key Intermediate in Complex Organic Synthesis
Building Block in the Synthesis of Functional Pyridine-Containing Molecules
The utility of 2-Bromo-5-cyclopentylpyridine as a versatile building block stems from the reactivity of the C-Br bond and the inherent chemical properties of the pyridine (B92270) ring. The bromine atom serves as a handle for introducing a wide array of functional groups through various cross-coupling reactions.
One of the most common applications is the Suzuki cross-coupling reaction, where the bromine atom is substituted with an aryl or heteroaryl group using a palladium catalyst and a boronic acid derivative. mdpi.comsigmaaldrich.com This reaction is fundamental for creating carbon-carbon bonds and assembling complex molecular architectures. For instance, reacting this compound with various arylboronic acids would yield a library of 2-aryl-5-cyclopentylpyridine derivatives. mdpi.com These products can serve as scaffolds for further functionalization, leading to molecules with potential biological activities. mdpi.com
The pyridine nitrogen atom also influences the molecule's reactivity, and the presence of the cyclopentyl group can modulate its physical properties, such as solubility. The functionalization of pyridine derivatives is a key strategy in the development of new pharmaceuticals and materials. nbinno.comnih.gov The ability to selectively modify the pyridine core starting from this compound underscores its importance as a foundational synthetic intermediate. nbinno.com
Table 1: Representative Transformations of this compound
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl-5-cyclopentylpyridines | C-C bond formation, synthesis of complex biaryl structures. mdpi.com |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-5-cyclopentylpyridine derivatives | C-N bond formation, access to key pharmacophores. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-5-cyclopentylpyridines | C-C bond formation, introduction of linear alkyne moieties. |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-cyclopentylpyridines | C-C bond formation with organotin reagents. |
| Nitration | Nitric acid/Sulfuric acid | 2-Bromo-5-cyclopentyl-3-nitropyridine | Electrophilic aromatic substitution to add functionality to the pyridine ring. |
Precursor for Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
A significant application of this compound is its role as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This heterocyclic scaffold is of great interest in medicinal chemistry due to its structural similarity to DNA and RNA bases, making it a "privileged scaffold" for drug discovery. nih.govnih.govresearchgate.net These compounds are known to interact with various biological receptors. nih.govnih.gov
Notably, derivatives of this class are crucial in the synthesis of Palbociclib, a kinase inhibitor used in the treatment of certain types of breast cancer. tdcommons.orgtdcommons.org Various synthetic routes to Palbociclib and its intermediates utilize precursors derived from substituted pyridines. tdcommons.orgtdcommons.orggoogle.com
One documented process involves using a related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, which undergoes a series of reactions including a Heck reaction and cyclization to form a 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one core. google.com While not directly starting from this compound, this illustrates the pathway where the cyclopentyl-substituted heterocyclic motif is essential. In other related syntheses, a 2-bromo-substituted pyridopyrimidinone intermediate, specifically 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is highlighted as a novel and key compound in the preparation of Palbociclib. tdcommons.orgtdcommons.org The synthesis of such complex molecules often relies on building the fused ring system from a pre-functionalized pyridine or pyrimidine (B1678525) ring. nuph.edu.ua
Utility in the Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound extends beyond the synthesis of single classes of molecules, making it a valuable tool for constructing a wide range of diverse heterocyclic scaffolds. The formation of fused ring systems is a cornerstone of synthetic chemistry, and substituted pyridines are common starting points for these strategies. nuph.edu.uanih.gov
The general approaches to forming bicyclic systems like pyrido[2,3-d]pyrimidines involve either building a pyrimidine ring onto a pre-existing pyridine or constructing a pyridine ring onto a pyrimidine. nuph.edu.ua Starting with this compound, a common strategy would involve converting the bromo group into an amino group (e.g., via Buchwald-Hartwig amination) to yield 2-amino-5-cyclopentylpyridine. This aminopyridine is a versatile precursor that can be reacted with various bifunctional reagents to construct fused heterocyclic systems. nih.gov For example, reaction with β-ketoesters or dicarbonyl compounds can lead to the formation of fused pyridopyrimidines or other related heterocycles. nih.gov
Furthermore, domino or tandem reactions initiated from the pyridine core can lead to complex polycyclic structures. organic-chemistry.org For example, a domino alkylation-cyclization reaction could potentially be employed to build a thiazolo[3,2-a]pyridine ring system. organic-chemistry.org The versatility of the pyridine nucleus allows for its incorporation into a multitude of heterocyclic frameworks, including but not limited to:
Pyrido[2,3-d]pyrimidines nih.gov
Thieno[2,3-b]pyridines mdpi.com
Imidazo[1,2-a]pyridines nih.gov
1,8-Naphthyridines nih.gov
The ability to use a single, well-defined starting material like this compound to access this structural diversity is highly advantageous in exploratory drug discovery and materials science. nih.govrsc.org
Role in Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more reactants in a single step to generate complex molecules with high efficiency and atom economy. nih.govnih.gov These reactions are highly valued in medicinal chemistry for rapidly building libraries of structurally diverse compounds. nih.govmdpi.com
While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure is amenable to inclusion in several MCR types. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, are prominent examples. nih.govnih.gov Although this compound is not an isocyanide itself, it could be converted into a corresponding isocyanide derivative, which would then serve as a key component in an IMCR. The resulting products, such as α-acylamino carboxamides from an Ugi reaction, would contain the 5-cyclopentylpyridine motif and could undergo further post-Ugi cyclization reactions to yield diverse heterocyclic structures. nih.gov
Another avenue is through palladium-catalyzed MCRs. Given the reactivity of the C-Br bond in Suzuki and other cross-coupling reactions, it is plausible that this compound could participate in multicomponent processes that involve a sequence of coupling and cyclization events. Such reactions can assemble complex scaffolds from simple starting materials in a single, efficient operation. nih.gov The development of novel MCRs often involves leveraging the reactivity of established building blocks like halo-pyridines to create new pathways for molecular complexity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
